4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide
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Overview
Description
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Mechanism of Action
Target of Action
The primary target of 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular drugs .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of Mycobacterium tuberculosis. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption in the pathway leads to the inability of the bacteria to maintain its cell wall, which is essential for its survival and proliferation. The downstream effects of this disruption are a decrease in the viability of the bacteria and a reduction in its ability to cause infection .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis pathway, the compound effectively reduces the viability of the bacteria, leading to a decrease in the severity of the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol . The process can be further optimized using microwave irradiation or one-pot multicomponent reactions to improve yield and reduce reaction time .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient methods such as microwave-assisted synthesis . The scalability of these methods ensures that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a simpler structure but similar biological activities.
2-aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
4-nitrophenylsulfonylbenzamide: Another benzamide derivative with distinct biological properties.
Uniqueness
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide stands out due to its specific substitution pattern, which enhances its biological activity and makes it a versatile compound for various applications. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-acetyl-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-14(25)15-6-8-16(9-7-15)21(26)23-18-12-10-17(11-13-18)22-24-19-4-2-3-5-20(19)27-22/h2-13H,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBRJMRUCYRQNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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